N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-iodobenzamide
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Description
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-iodobenzamide is a useful research compound. Its molecular formula is C19H16IN3O3S and its molecular weight is 493.32. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that pyridazine derivatives, which this compound is a part of, have been utilized in medicinal chemistry against a range of biological targets .
Mode of Action
Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities
Biochemical Pathways
Pyridazine derivatives have been shown to affect a variety of physiological effects
Result of Action
Pyridazine derivatives have been shown to possess a wide range of pharmacological activities
Biological Activity
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-iodobenzamide is a complex organic compound that belongs to the class of sulfonamides and pyridazine derivatives. Its unique molecular structure, featuring an ethylsulfonyl group and a pyridazine ring, suggests potential for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article aims to explore the biological activity of this compound through various research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's IUPAC name is N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-iodobenzamide. The molecular formula is C18H19N3O3S, with a molecular weight of approximately 367.43 g/mol. The structure includes:
- Pyridazine ring : A six-membered ring containing two nitrogen atoms.
- Ethylsulfonyl group : Enhances solubility and biological activity.
- Iodobenzamide moiety : Potentially increases reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to its structural components:
- Antimicrobial Activity : Pyridazine derivatives have been reported to exhibit significant antimicrobial properties against various pathogens. Studies indicate that compounds with similar structures can disrupt bacterial cell walls or inhibit essential enzymes involved in bacterial metabolism.
- Anticancer Properties : Research has shown that pyridazine derivatives can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific kinases or other proteins critical for cancer cell survival and proliferation.
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including those involved in inflammatory pathways or metabolic processes. This is particularly relevant in drug development for diseases such as cancer and autoimmune disorders.
Case Studies
Several studies have focused on the biological activity of related compounds, providing insights into the potential effects of this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of pyridazine derivatives against Gram-positive and Gram-negative bacteria, reporting minimum inhibitory concentrations (MIC) that suggest strong antibacterial properties .
- Cancer Cell Line Studies : In vitro studies on human cancer cell lines demonstrated that similar pyridazine compounds could inhibit cell growth significantly, with IC50 values indicating effective concentration levels for therapeutic applications .
- Enzyme Activity Assays : Research involving enzyme assays highlighted the potential of pyridazine derivatives to inhibit specific targets such as kinases and proteases, which are crucial in cancer progression and inflammation .
Table 1: Summary of Biological Activities
Biological Activity | Mechanism | Reference |
---|---|---|
Antimicrobial | Disrupts cell wall synthesis | |
Anticancer | Induces apoptosis via kinase inhibition | |
Enzyme Inhibition | Inhibits critical metabolic enzymes |
Table 2: Structure-Activity Relationship (SAR)
Properties
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16IN3O3S/c1-2-27(25,26)18-12-11-17(22-23-18)13-7-9-14(10-8-13)21-19(24)15-5-3-4-6-16(15)20/h3-12H,2H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUQNRIBOHMOIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16IN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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